The Synthesis and Characterization of 5-Geranyloxy-7-methoxycoumarin: A Technical Guide
The Synthesis and Characterization of 5-Geranyloxy-7-methoxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Geranyloxy-7-methoxycoumarin, a naturally occurring coumarin found in citrus essential oils with demonstrated biological activities, including potential anticancer properties. This document details a plausible multi-step synthetic route, outlines key characterization methodologies, and presents relevant data in a clear and accessible format for researchers in medicinal chemistry and drug development.
I. Synthesis of 5-Geranyloxy-7-methoxycoumarin
The synthesis of 5-Geranyloxy-7-methoxycoumarin is a multi-step process that begins with the formation of the coumarin core, followed by sequential functionalization of the hydroxyl groups. The overall synthetic pathway is depicted below.
Caption: Synthetic workflow for 5-Geranyloxy-7-methoxycoumarin.
Experimental Protocols
Step 1: Synthesis of 5,7-Dihydroxycoumarin
This step involves the Pechmann condensation of phloroglucinol and malic acid.
-
Reagents: Phloroglucinol, Malic Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
A mixture of phloroglucinol (1 eq) and malic acid (1.1 eq) is carefully added to concentrated sulfuric acid (5-10 vol) with stirring, maintaining the temperature below 10 °C with an ice bath.
-
The reaction mixture is then stirred at room temperature for 18-24 hours.
-
The resulting mixture is poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
The crude 5,7-dihydroxycoumarin can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Step 2: Selective Protection of the 7-Hydroxyl Group
To achieve selective geranylation at the 5-position, the more acidic 7-hydroxyl group is first protected, commonly as a benzyl ether.
-
Reagents: 5,7-Dihydroxycoumarin, Benzyl Bromide, Potassium Carbonate, Anhydrous Acetone.
-
Procedure:
-
To a solution of 5,7-dihydroxycoumarin (1 eq) in anhydrous acetone, potassium carbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.05 eq) is then added dropwise, and the reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 7-benzyloxy-5-hydroxycoumarin.
-
Step 3: O-Geranylation of the 5-Hydroxyl Group
The free hydroxyl group at the 5-position is then alkylated with geranyl bromide.
-
Reagents: 7-Benzyloxy-5-hydroxycoumarin, Geranyl Bromide, Potassium Carbonate, Anhydrous Acetone.
-
Procedure:
-
To a solution of 7-benzyloxy-5-hydroxycoumarin (1 eq) in anhydrous acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Geranyl bromide (1.2 eq) is added dropwise, and the reaction mixture is refluxed for 8-12 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up as described in Step 2.
-
Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) affords 7-benzyloxy-5-geranyloxycoumarin.
-
Step 4: Deprotection of the 7-Hydroxyl Group
The benzyl protecting group is removed by catalytic transfer hydrogenation.[1]
-
Reagents: 7-Benzyloxy-5-geranyloxycoumarin, Palladium on Carbon (10% Pd/C), Ammonium Formate or Hydrogen Gas, Ethanol or Methanol.
-
Procedure:
-
To a solution of 7-benzyloxy-5-geranyloxycoumarin (1 eq) in ethanol or methanol, 10% Pd/C (catalytic amount) is added.
-
If using ammonium formate (4-5 eq), the mixture is refluxed for 1-2 hours.
-
Alternatively, the mixture can be stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude 5-geranyloxy-7-hydroxycoumarin is purified by column chromatography.
-
Step 5: Methylation of the 7-Hydroxyl Group
The final step is the methylation of the 7-hydroxyl group to yield the target compound.
-
Reagents: 5-Geranyloxy-7-hydroxycoumarin, Dimethyl Sulfate, Potassium Carbonate, Anhydrous Acetone.
-
Procedure:
-
To a solution of 5-geranyloxy-7-hydroxycoumarin (1 eq) in anhydrous acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Dimethyl sulfate (1.2 eq) is added dropwise, and the reaction mixture is refluxed for 3-5 hours.[2]
-
The reaction is monitored by TLC.
-
After completion, the work-up procedure is similar to that in Step 2.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 5-Geranyloxy-7-methoxycoumarin as a solid.
-
II. Characterization of 5-Geranyloxy-7-methoxycoumarin
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₄ | [3] |
| Molecular Weight | 328.41 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 85-90 °C | |
| Solubility | Soluble in DMSO and chloroform |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons and their neighboring environments.
-
¹³C NMR (Carbon-13 NMR): Provides information about the different types of carbon atoms in the molecule.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-3 | ~6.1 | d | Coumarin ring |
| H-4 | ~7.9 | d | Coumarin ring |
| H-6 | ~6.3 | d | Coumarin ring |
| H-8 | ~6.2 | d | Coumarin ring |
| O-CH ₂- | ~4.6 | d | Geranyloxy chain |
| =CH - | ~5.5 | t | Geranyloxy chain |
| -CH ₂- | ~2.1 | m | Geranyloxy chain |
| =CH - | ~5.1 | t | Geranyloxy chain |
| -CH ₃ | ~1.6-1.8 | s | Geranyloxy chain |
| O-CH ₃ | ~3.8 | s | Methoxy group |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C=O (C-2) | ~161 | Carbonyl |
| C-3 | ~112 | Coumarin ring |
| C-4 | ~144 | Coumarin ring |
| C-4a | ~101 | Coumarin ring |
| C-5 | ~158 | Coumarin ring |
| C-6 | ~93 | Coumarin ring |
| C-7 | ~163 | Coumarin ring |
| C-8 | ~93 | Coumarin ring |
| C-8a | ~158 | Coumarin ring |
| O-C H₂- | ~66 | Geranyloxy chain |
| =C H- | ~118, ~122, ~124, ~132 | Geranyloxy chain |
| -C H₂- | ~26, ~40 | Geranyloxy chain |
| -C H₃ | ~17, ~18, ~26 | Geranyloxy chain |
| O-C H₃ | ~56 | Methoxy group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the molecule. For C₂₀H₂₄O₄, the expected exact mass is approximately 328.1675.
-
Electron Ionization Mass Spectrometry (EI-MS): The fragmentation pattern of coumarins under EI conditions often involves the loss of CO from the pyrone ring. For 5-Geranyloxy-7-methoxycoumarin, characteristic fragmentation would involve the cleavage of the geranyl side chain. Key expected fragments include:
-
m/z 328: Molecular ion [M]⁺
-
m/z 191: Loss of the geranyl group ([M - C₁₀H₁₇]⁺)
-
m/z 137: Geranyl cation ([C₁₀H₁₇]⁺)
-
m/z 69: A common fragment from the isoprenoid chain.
-
Caption: Logical workflow for the characterization of 5-Geranyloxy-7-methoxycoumarin.
III. Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 5-Geranyloxy-7-methoxycoumarin. The outlined multi-step synthesis, beginning from readily available starting materials, offers a practical approach for obtaining this valuable natural product. The comprehensive characterization data, including expected NMR and mass spectrometry results, will aid researchers in confirming the successful synthesis and purity of the compound. This information is intended to support further investigation into the biological activities and potential therapeutic applications of 5-Geranyloxy-7-methoxycoumarin.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Geranyloxy-7-methoxycoumarin - Wikipedia [en.wikipedia.org]
- 4. extrasynthese.com [extrasynthese.com]
- 5. 5-Geranyloxy-7-methoxycoumarin - CAS-Number 7380-39-4 - Order from Chemodex [chemodex.com]
